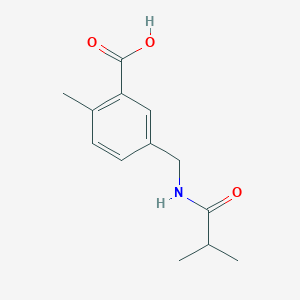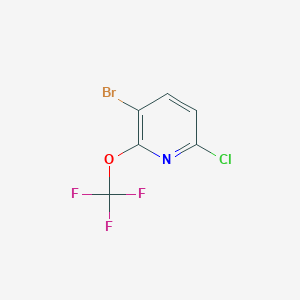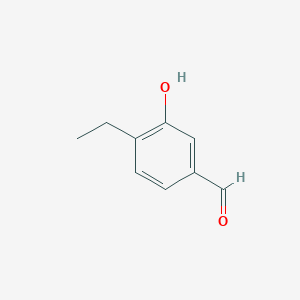
4-Ethyl-3-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the fourth position and a hydroxyl group at the third position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3-hydroxybenzaldehyde with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the oxidation of 4-ethylphenol using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-ethylphenol. This process involves the use of a suitable catalyst and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethyl-3-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield 4-ethyl-3-hydroxybenzyl alcohol.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of derivatives like ethers and esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products
Oxidation: 4-Ethyl-3-hydroxybenzoic acid.
Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Applications De Recherche Scientifique
4-Ethyl-3-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylbenzaldehyde: Lacks the hydroxyl group, resulting in different chemical reactivity and applications.
3-Hydroxybenzaldehyde: Lacks the ethyl group, affecting its physical and chemical properties.
4-Hydroxybenzaldehyde: Lacks the ethyl group, leading to different reactivity and uses.
Uniqueness
4-Ethyl-3-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
532966-51-1 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-ethyl-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O2/c1-2-8-4-3-7(6-10)5-9(8)11/h3-6,11H,2H2,1H3 |
Clé InChI |
RWGUJCCQJVSVNS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
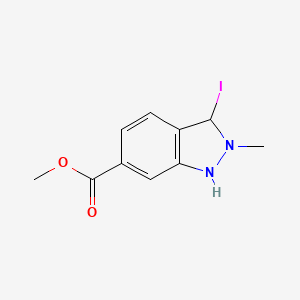
![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)
![[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)

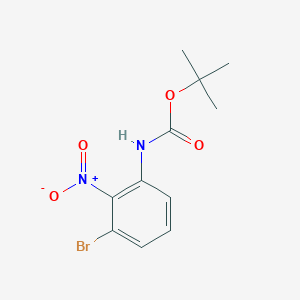
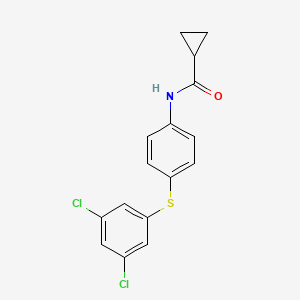
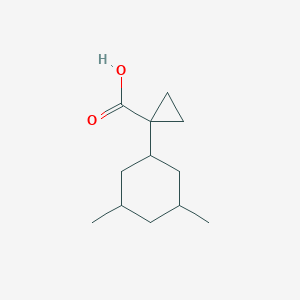
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid](/img/structure/B13088915.png)
![1-[(5-Bromofuran-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13088918.png)
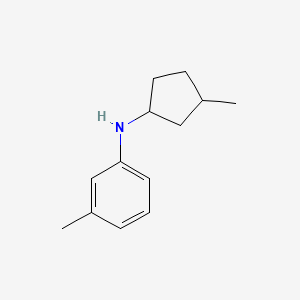
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
